AF10

SIRT2 inhibition enzymatic assay IC50

AF10 is a lysine-thiourea SIRT2 inhibitor (IC₅₀ 0.15 µM) offering >1000-fold selectivity over SIRT1/3. Its unique mechanism-based inhibition eliminates off-target confounding seen with AGK-2 or SirReal2. The broad cancer cytotoxicity, coupled with minimal noncancerous cell toxicity, provides a wide therapeutic window for oncology target validation. Essential for SAR studies where cLogP (7.04) and side chain length (N-decyl) must be controlled. Choose AF10 to achieve unambiguous SIRT2 phenotype attribution in your experiments.

Molecular Formula C31H46N4O3S
Molecular Weight 554.794
Cat. No. B1192129
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAF10
SynonymsAF10;  AF-10;  AF 10
Molecular FormulaC31H46N4O3S
Molecular Weight554.794
Structural Identifiers
SMILESO=C(OCC1=CC=CC=C1)N[C@@H](CCCCNC(NCCCCCCCCCC)=S)C(NC2=CC=CC=C2)=O
InChIInChI=1S/C31H46N4O3S/c1-2-3-4-5-6-7-8-16-23-32-30(39)33-24-17-15-22-28(29(36)34-27-20-13-10-14-21-27)35-31(37)38-25-26-18-11-9-12-19-26/h9-14,18-21,28H,2-8,15-17,22-25H2,1H3,(H,34,36)(H,35,37)(H2,32,33,39)/t28-/m0/s1
InChIKeyTVLUISYLQJEAGO-NDEPHWFRSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

AF10 SIRT2 Inhibitor Product Specification for Preclinical Oncology Research Procurement


AF10 is a lysine-based thiourea derivative that functions as a mechanism-based, selective inhibitor of the NAD⁺-dependent deacylase Sirtuin 2 (SIRT2) [1]. Identified through a structure-activity relationship campaign, AF10 contains an N-decyl thioureido side chain appended to a lysine scaffold and exhibits an in vitro IC₅₀ of 0.15 ± 0.06 µM against recombinant human SIRT2 [1]. Beyond its enzymatic potency, AF10 is characterized by minimal toxicity toward noncancerous cells while displaying broad cytotoxicity across cancer cell lines, a differential safety profile that distinguishes it from many pan-sirtuin inhibitors and cytotoxic agents lacking this therapeutic window [1].

Why AF10 Cannot Be Substituted with Generic SIRT2 Inhibitors or Alternative In-Class Compounds


SIRT2 inhibitors exhibit wide variance in isoform selectivity, mechanism of inhibition, and cellular cytotoxicity profiles. Many reported SIRT2 ligands, such as the SirReal series or AGK-2, are either competitive with acetylated substrate, exhibit off-target inhibition of SIRT1 or SIRT3, or lack the specific mechanism-based inactivation that defines the lysine-thiourea scaffold of AF10 [1]. Within the same chemical series, compound AF8 demonstrates ~2.5-fold greater SIRT2 inhibitory potency than AF10 (IC₅₀ 0.06 µM vs. 0.15 µM) and achieves in vivo tumor growth inhibition, while AF12, with IC₅₀ of 0.08 µM, displays a distinct side chain length and selectivity fingerprint [1]. These quantitative differences preclude generic substitution and mandate compound-specific selection based on the required balance of potency, selectivity, and cellular safety margin.

AF10 Comparative Quantitative Evidence Guide: SIRT2 Isoform Selectivity and Cellular Anticancer Activity


AF10 SIRT2 Inhibition Potency Relative to Closely Related Lysine-Thiourea Analogs AF8 and AF12

AF10 inhibits recombinant human SIRT2 with an IC₅₀ of 0.15 ± 0.06 µM, positioning it as a moderately potent member of the lysine-thiourea series when compared directly to AF8 (IC₅₀ = 0.06 µM) and AF12 (IC₅₀ = 0.08 µM) measured under identical in vitro fluorogenic assay conditions using the SIRT2 substrate Boc-Lys(Ac)-AMC [1].

SIRT2 inhibition enzymatic assay IC50 structure-activity relationship

AF10 Isoform Selectivity Profile Versus SIRT1 and SIRT3

AF10 demonstrates exceptional selectivity for SIRT2 over the structurally homologous deacetylases SIRT1 and SIRT3, exhibiting IC₅₀ values >200 µM against both SIRT1 and SIRT3 under identical assay conditions, while the SIRT2 IC₅₀ is 0.15 µM [1]. This yields a SIRT2/SIRT1 selectivity index exceeding 1000-fold, a quantitative metric that positions AF10 among the most isoform-selective SIRT2 inhibitors reported to date [1].

SIRT isoform selectivity off-target profiling sirtuin inhibitor

AF10 Differential Cytotoxicity in Cancer Versus Noncancerous Cells

AF10 exhibits broad cytotoxicity across a panel of cancer cell lines while showing minimal toxicity toward noncancerous cells, establishing a functional therapeutic window that is not observed with many conventional cytotoxic agents or pan-sirtuin inhibitors [1]. In contrast, within the same series, AF8 displays similar broad cancer cytotoxicity but also achieves significant tumor growth inhibition in vivo in a HCT116 colorectal cancer xenograft model, whereas in vivo data for AF10 remains unreported [1].

cancer selectivity cytotoxicity profiling therapeutic window

AF10 Anchorage-Independent Growth Inhibition in Colorectal Cancer Cells

AF10 inhibits the anchorage-independent growth of human colorectal cancer HCT116 cells with a GI₅₀ value of approximately 7 µM, an effect that parallels the activity of the more potent analog AF8 in the same assay [1]. This demonstrates that despite the 2.5-fold difference in enzymatic IC₅₀, AF10 and AF8 converge on a similar functional cellular potency in this transformation-relevant endpoint.

colorectal cancer anchorage-independent growth HCT116 soft agar assay

Recommended Research Applications for AF10 Based on Verified Differential Evidence


In Vitro SIRT2 Target Validation with Minimal SIRT1/SIRT3 Off-Target Confounding

AF10 is optimally deployed in experiments requiring unambiguous attribution of a phenotype to SIRT2 catalytic inhibition. With >1000-fold selectivity over SIRT1 and SIRT3 [1], AF10 enables researchers to exclude confounding effects from these major nuclear and mitochondrial sirtuins, a critical advantage over less selective SIRT2 inhibitors such as AGK-2 (which also inhibits SIRT1 at low micromolar concentrations) or SirReal2 (which displays activity against SIRT6).

Cancer Cell Line Panel Screening for SIRT2-Dependent Cytotoxicity

Given its broad cytotoxicity across cancer cell lines combined with minimal toxicity toward noncancerous cells [1], AF10 serves as an excellent probe for identifying cancer types and genetic backgrounds that confer sensitivity to SIRT2 inhibition. This differential toxicity profile supports high-throughput screening campaigns aimed at discovering synthetic lethal interactions or biomarkers predictive of SIRT2 inhibitor response.

Mechanistic Studies of Anchorage-Independent Growth and Metastasis-Relevant Phenotypes

AF10 achieves a GI₅₀ of ~7 µM in HCT116 soft agar colony formation assays [1], a well-established surrogate for tumorigenic potential. This makes AF10 particularly valuable for investigating SIRT2's role in epithelial-mesenchymal transition, anoikis resistance, and metastatic colonization—processes where anchorage-independent survival is a key determinant and where the convergent cellular potency of AF10 and AF8 indicates a robust on-target effect.

Structure-Activity Relationship Benchmarking for SIRT2 Inhibitor Development Programs

AF10 occupies a defined position in the lysine-thiourea SAR landscape: N-decyl side chain (n=9), IC₅₀ 0.15 µM, and >1000-fold selectivity [1]. These parameters establish AF10 as a critical reference compound for medicinal chemistry campaigns seeking to optimize the balance between potency, isoform selectivity, and physicochemical properties such as cLogP (7.04 for AF10 [1]), providing a quantitative benchmark against which novel SIRT2 inhibitor candidates can be evaluated.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

54 linked technical documents
Explore Hub


Quote Request

Request a Quote for AF10

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.